TAMRA Picolyl Azide

Description

Properties

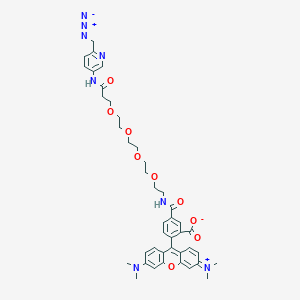

Molecular Formula |

C42H48N8O9 |

|---|---|

Molecular Weight |

808.9 g/mol |

IUPAC Name |

5-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C42H48N8O9/c1-49(2)31-8-11-34-37(24-31)59-38-25-32(50(3)4)9-12-35(38)40(34)33-10-5-28(23-36(33)42(53)54)41(52)44-14-16-56-18-20-58-22-21-57-19-17-55-15-13-39(51)47-30-7-6-29(45-26-30)27-46-48-43/h5-12,23-26H,13-22,27H2,1-4H3,(H2-,44,47,51,52,53,54) |

InChI Key |

XWKGVUAUNNBNEO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NC5=CN=C(C=C5)CN=[N+]=[N-])C(=O)[O-] |

Origin of Product |

United States |

Mechanistic Underpinnings of Picolyl Azide Enhanced Reactivity in Cuaac

Chelation-Assisted Catalysis: The Role of the Picolyl Motif in Cu(I) Coordination

The primary driver behind the accelerated reactivity of picolyl azides is the principle of chelation-assisted catalysis. nih.govresearchgate.net The picolyl group, containing a pyridine (B92270) nitrogen atom, acts as an internal ligand that can coordinate with the Cu(I) catalyst. nih.govacs.orgnih.gov This chelation brings the copper ion into close proximity to the azide (B81097) group, effectively increasing the local concentration of the catalyst at the reaction site. nih.govfrontiersin.orgbroadpharm.com

This intramolecular coordination pre-organizes the reactants, facilitating the formation of the key copper-acetylide intermediate and its subsequent reaction with the azide. nih.govmdpi.com By positioning the catalyst where it is needed, the entropic barrier for the reaction is lowered, leading to a more efficient catalytic cycle. nih.govfrontiersin.org The ability of the picolyl group to chelate copper has been hypothesized to be a significant contributor to the high reaction rates observed. acs.orgnih.gov

Accelerated Reaction Kinetics through Local Concentration Enhancement

Comparative Kinetic Studies with Conventional Azides

Kinetic studies have demonstrated the superior performance of picolyl azides compared to their conventional, non-chelating counterparts. In experiments using a fluorogenic alkyne, picolyl azides showed significantly higher product yields in a shorter amount of time, even in the absence of accelerating ligands. nih.gov For instance, under conditions where conventional azides yielded no detectable product after 30 minutes, picolyl azides resulted in substantial product formation. nih.gov

| Azide Type | Compound | Product Yield after 30 min (%) | Conditions |

|---|---|---|---|

| Conventional Azide | 1 | 0 | 10 µM CuSO₄, no additional Cu(I) ligands |

| Conventional Azide | 3 | 0 | |

| Picolyl Azide | 2 | 81 | |

| Picolyl Azide | 4 | 38 |

Data derived from a study comparing different azide structures in a CuAAC reaction. nih.gov Compounds 1 and 3 are conventional azides, while compounds 2 and 4 are picolyl azides.

Synergistic Effects with Soluble Copper Ligands in Bioorthogonal Systems

In the context of bioorthogonal chemistry, where reaction conditions must be compatible with living systems, the use of soluble copper-stabilizing ligands such as tris(hydroxypropyltriazolylmethyl)amine (THPTA) is common. nih.govfrontiersin.org These ligands enhance reaction speed at low copper concentrations and protect cells from copper-induced toxicity. nih.govfrontiersin.org Picolyl azides exhibit a synergistic effect with these ligands. nih.govfrontiersin.org The combination of a chelating azide and a soluble copper ligand leads to a further dramatic acceleration of the CuAAC reaction. nih.gov This synergy allows for successful labeling in live cells at significantly reduced copper concentrations (e.g., as low as 40 µM), minimizing cellular toxicity. nih.govfrontiersin.org The enhanced kinetics from the picolyl azide can even compensate for the absence of an accelerating ligand like THPTA, or for a tenfold reduction in the copper catalyst concentration. nih.gov

Synthetic Methodologies and Structural Derivatization of Tamra Picolyl Azide

General Synthetic Pathways for Rhodamine-Azide Conjugates

The synthesis of rhodamine-azide conjugates is a cornerstone of modern bioconjugation chemistry, providing a robust platform for introducing fluorophores onto target molecules. The general strategy hinges on the formation of a stable covalent bond, typically an amide linkage, between the rhodamine core and a linker molecule bearing a terminal azide (B81097) group.

The most prevalent pathway commences with a rhodamine derivative containing a reactive carboxylic acid, such as 5(6)-Carboxytetramethylrhodamine (TAMRA-COOH). This carboxylic acid is chemically activated to render it susceptible to nucleophilic attack by an amine. Standard activation methods include:

N-Hydroxysuccinimide (NHS) Ester Formation: The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This generates a semi-stable TAMRA-NHS ester, which is highly reactive towards primary amines.

Acid Chloride Formation: Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts it to the highly reactive acid chloride. This method is effective but can be less compatible with sensitive functional groups.

Once the rhodamine core is activated, it is reacted with an amine-functionalized azide linker (H₂N-Linker-N₃). The primary amine of the linker attacks the activated carbonyl carbon of the rhodamine, displacing the leaving group (e.g., NHS or chloride) and forming a stable amide bond. The reaction is typically performed in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct. This modular approach allows for the synthesis of a wide array of rhodamine-azide probes by varying the structure of the amino-azide linker.

Specific Chemical Synthesis of the Picolyl Azide Moiety

The picolyl azide moiety is a specialized "copper-chelating" azide designed to accelerate the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its synthesis involves the introduction of an azido (B1232118) group onto a picolyl (pyridin-2-ylmethyl) scaffold.

A common and direct method for synthesizing the core picolyl azide structure, 2-(azidomethyl)pyridine, involves a classic SN2 nucleophilic substitution reaction. The process typically starts with a commercially available halomethylpyridine precursor, such as 2-(chloromethyl)pyridine (B1213738) hydrochloride or 2-(bromomethyl)pyridine (B1332372) hydrobromide.

The synthesis proceeds as follows:

Starting Material: 2-(Chloromethyl)pyridine hydrochloride.

Reagent: Sodium azide (NaN₃).

Solvent: A polar aprotic solvent like DMF is preferred to solubilize the salts and facilitate the SN2 mechanism.

Procedure: The 2-(chloromethyl)pyridine hydrochloride is first neutralized, and then reacted with an excess of sodium azide. The azide anion (N₃⁻) acts as a potent nucleophile, displacing the chloride atom from the benzylic-like position of the picolyl group. The reaction is typically stirred at room temperature or with gentle heating to ensure complete conversion.

Workup: Following the reaction, an aqueous workup is performed to remove the inorganic salts (e.g., NaCl) and any unreacted sodium azide. The organic product, 2-(azidomethyl)pyridine, is then extracted into an organic solvent and purified, often via column chromatography.

This core structure must then be incorporated into a linker suitable for conjugation to the TAMRA fluorophore, as described in section 3.1. This often involves using a picolyl derivative that already contains a distal functional group, such as an amine, which is protected during the azidation step and later deprotected for conjugation.

Conjugation Strategies for Integrating TAMRA with Picolyl Azide

The integration of the TAMRA fluorophore with the picolyl azide moiety combines the principles from the preceding sections into a cohesive synthetic workflow. The goal is to form a stable conjugate, TAMRA-Linker-PicolylAzide, via amide bond formation. The most efficient and widely used strategy employs an amine-reactive TAMRA derivative and an amino-functionalized picolyl azide linker.

Typical Reaction Protocol:

Reactants:

Fluorophore: 5(6)-TAMRA N-succinimidyl ester (TAMRA-NHS). This activated form is readily available and highly selective for primary amines.

Linker: An amino-picolyl azide linker, for example, N-(pyridin-2-ylmethyl)ethane-1,2-diamine where one amine is protected and the other is attached to an azide. A simpler conceptual model is a linker with the structure H₂N-(CH₂)n-NH-CH₂-Pyridine-N₃. For this reaction, a linker such as 1-(pyridin-2-yl)-N-(2-aminoethyl)methanamine would be functionalized with an azide. A more direct precursor is an amino-functionalized picolyl azide, synthesized separately.

Conditions: The TAMRA-NHS ester is dissolved in anhydrous DMF. The amino-picolyl azide linker, along with a tertiary amine base like DIPEA, is added to the solution.

Mechanism: The free primary amine of the linker nucleophilically attacks the carbonyl carbon of the NHS ester. The succinimidyl group is expelled, forming a highly stable amide bond. The picolyl azide moiety remains intact at the other end of the linker.

Purification: The final product, TAMRA Picolyl Azide, is purified from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

The table below summarizes key reactive species used in this conjugation strategy.

| Component | Chemical Structure/Name | Role in Reaction | Key Feature |

|---|---|---|---|

| Activated Fluorophore | 5(6)-TAMRA, N-succinimidyl ester | Electrophile | Highly reactive towards primary amines; forms stable amide bond. |

| Activated Fluorophore | 5(6)-TAMRA, acid chloride | Electrophile | Extremely reactive, but less selective and requires stringent anhydrous conditions. |

| Functionalized Linker | Amino-PEGn-Picolyl Azide | Nucleophile | Provides an amine for conjugation and a terminal picolyl azide for click chemistry. PEG improves solubility. |

| Reaction Base | Diisopropylethylamine (DIPEA) | Proton Scavenger | Non-nucleophilic; prevents side reactions and protonation of the amine nucleophile. |

Advanced Derivatization for Specific Research Applications

Beyond the core synthesis, the structure of this compound can be systematically modified to tune its properties for specialized applications. These derivatizations primarily focus on the linker connecting the TAMRA fluorophore to the picolyl azide group and on methods for site-specific incorporation.

Solubility and Hydrophilicity: To counteract the inherent hydrophobicity of the TAMRA core and prevent aggregation in aqueous buffers, hydrophilic linkers are often incorporated. Polyethylene glycol (PEG) chains of varying lengths (-(CH₂CH₂O)n-) are the most common choice. PEGylation increases water solubility, minimizes non-specific binding to proteins and cell surfaces, and improves the pharmacokinetic profile of the labeled biomolecule.

Length and Flexibility: The linker length can be adjusted to manage steric hindrance. For labeling a sterically accessible site on a small peptide, a short, rigid alkyl chain may suffice. However, to label an amino acid within a recessed pocket of a large globular protein, a long, flexible PEG-based linker is required to provide the necessary reach for the picolyl azide to engage its alkyne partner.

Cleavable Linkers: For applications requiring the controlled release of a labeled molecule or the separation of interacting partners, cleavable linkers can be engineered. Common examples include:

Disulfide Bonds: Incorporating a disulfide (-S-S-) bridge creates a linker that is stable under normal physiological conditions but can be rapidly cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Ester Linkages: Ester-based linkers can be cleaved by intracellular esterases, enabling the release of the fluorophore or cargo inside a living cell.

Photocleavable Linkers: Linkers containing a nitrobenzyl group can be cleaved with high spatiotemporal precision upon exposure to UV light.

The following table details examples of linker modifications and their functional consequences.

| Linker Type | Representative Structure Fragment | Primary Function | Typical Application |

|---|---|---|---|

| Short Alkyl | -(CH₂)₃- | Provide rigid spacing | Labeling small peptides or surface-exposed sites. |

| PEGylated | -(CH₂CH₂O)₄- | Increase hydrophilicity, reduce non-specific binding | Intracellular imaging, in vivo studies. |

| Disulfide Cleavable | -NH-CO-CH₂-S-S-CH₂-CO- | Reductant-sensitive release | Affinity pull-down and release experiments. |

| Esterase Cleavable | -O-CO-(CH₂)₂-CO- | Enzyme-mediated intracellular release | Drug delivery tracking, conditional activation of probes. |

While this compound is synthesized chemically, its ultimate utility lies in its ability to react with a partner molecule, typically an alkyne, installed on a biomolecule of interest. Genetic code expansion provides an unparalleled method for incorporating the alkyne partner into a protein with absolute site-specificity. This process does not encode the TAMRA probe itself, but rather installs the unique chemical handle required for its subsequent conjugation.

The methodology relies on the repurposing of a nonsense codon, usually the amber stop codon (UAG), to encode a non-canonical amino acid (ncAA).

The key steps are:

System Development: An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair are introduced into a host expression system (e.g., E. coli or mammalian cells). This pair is engineered to be "orthogonal," meaning it does not interact with any of the host's endogenous synthetases or tRNAs.

ncAA Incorporation: The engineered aaRS is designed to specifically recognize and charge its tRNA with an alkyne-bearing ncAA, such as p-propargyloxy-phenylalanine (pPaF) or homopropargylglycine (HPG), which is supplied in the cell culture medium.

Site-Directed Mutagenesis: The gene for the protein of interest is mutated to introduce a UAG codon at the desired labeling site.

Expression and Labeling: When the gene is expressed, the orthogonal aaRS/tRNA system incorporates the alkyne-ncAA at the UAG position. The full-length protein is produced with a single, precisely located alkyne handle.

CuAAC Reaction: The purified protein is then reacted with this compound. The picolyl group's nitrogen atom chelates the Cu(I) catalyst, dramatically accelerating the cycloaddition reaction. This allows for rapid and efficient labeling at very low, biocompatible copper concentrations, minimizing potential protein damage.

This powerful combination of genetic engineering and accelerated click chemistry enables the creation of homogeneously labeled protein-fluorophore conjugates that are inaccessible through traditional, less specific chemical methods.

| Component | Example | Function |

|---|---|---|

| Non-Canonical Amino Acid (ncAA) | p-Propargyloxy-phenylalanine (pPaF) | Provides the alkyne handle for click chemistry. |

| Orthogonal Synthetase (aaRS) | Engineered tyrosyl-tRNA synthetase | Specifically charges the orthogonal tRNA with the ncAA. |

| Orthogonal tRNA | Engineered suppressor tRNA (e.g., tRNAᶜᵘᵃ) | Recognizes the UAG stop codon and delivers the ncAA. |

| Click Reagent | This compound | Reacts with the incorporated alkyne via accelerated CuAAC. |

Advanced Applications of Tamra Picolyl Azide in Chemical Biology Research

Site-Specific Fluorescent Labeling of Biomolecules

The ability to attach a fluorescent reporter to a specific biomolecule of interest with high precision is fundamental to understanding its function and localization. TAMRA Picolyl Azide (B81097) has emerged as a valuable tool for such site-specific labeling of a wide range of biomolecules.

Protein Labeling and Functionalization in Complex Biological Matrices

The site-specific labeling of proteins within complex biological environments, such as cell lysates or living cells, is a significant challenge. TAMRA Picolyl Azide, in conjunction with methods for introducing an alkyne handle into a protein of interest, provides a robust solution. One powerful strategy involves the genetic incorporation of unnatural amino acids containing an alkyne group into the protein's sequence. This allows for the precise placement of the alkyne handle at a desired location.

Subsequent reaction with this compound enables the covalent attachment of the TAMRA fluorophore. The enhanced kinetics of the picolyl azide derivative are particularly advantageous in complex matrices where the concentrations of the labeling reagents may be limited and where off-target reactions need to be minimized. frontiersin.orgresearchgate.net For instance, researchers have genetically encoded a picolyl azide-containing amino acid, paz-lysine (PazK), into proteins in mammalian cells. frontiersin.orgdiva-portal.org These proteins, when reacted with an alkyne-functionalized probe, demonstrated superior labeling efficiency compared to proteins with non-chelating azides, especially at low, cell-compatible copper concentrations. frontiersin.org This approach has been successfully used to label cell surface receptors and intracellular proteins, facilitating the study of their dynamics and interactions. acs.org

Interactive Table 1: Comparison of Azide Probes for Protein Labeling

| Feature | Standard Azide | Picolyl Azide |

|---|---|---|

| Reaction Kinetics | Slower | Faster |

| Required Copper Concentration | High (mM range) | Low (µM range) |

| Signal Intensity | Lower | Higher |

| Suitability for Live Cells | Limited due to copper toxicity | High |

| Example Application | In vitro conjugation | Live-cell protein tracking |

Nucleic Acid Modification and Detection in Research Constructs

The specific labeling of nucleic acids is crucial for studying their structure, function, and localization. Similar to proteins, alkyne-modified nucleosides can be incorporated into DNA or RNA strands during synthesis. These alkyne-tagged nucleic acids can then be visualized by reaction with this compound. The high efficiency and specificity of this reaction are critical for the detection of low-abundance nucleic acids in research constructs. The ability to use minimal copper concentrations is also beneficial for preserving the integrity of the nucleic acid structure. Research has demonstrated the utility of picolyl azides in the efficient conjugation of oligonucleotides, highlighting the synergistic effect of the chelating azide on reactivity. researchgate.net This methodology is valuable for applications such as fluorescence in situ hybridization (FISH) and for studying the dynamics of nucleic acids within cells.

Glycan and Lipid Tagging for Pathway Delineation

Metabolic labeling is a powerful technique for studying the biosynthesis and trafficking of glycans and lipids. In this approach, cells are fed with unnatural monosaccharides or fatty acids that are tagged with a bioorthogonal handle, such as an alkyne group. These tagged precursors are incorporated by the cell's metabolic machinery into nascent glycans and lipids.

The subsequent labeling of these alkyne-modified biomolecules with this compound allows for their visualization and the delineation of the metabolic pathways they traverse. For example, metabolic labeling with an alkyne-modified fucose analog followed by click chemistry with a fluorescent azide can be used to image glycoproteins. biorxiv.org The enhanced sensitivity afforded by this compound is particularly useful for detecting low-abundance glycans and lipids, providing insights into their roles in cellular signaling and organization. Studies have successfully used this approach to track the localization of peptidoglycan precursors in bacteria and to identify protein-glycolipid interactions. biorxiv.orgnih.gov

High-Sensitivity Intracellular Imaging and Visualization Methodologies

The ability to visualize biomolecules within living cells provides a dynamic view of cellular processes. This compound is particularly well-suited for such applications due to its bright fluorescence and the biocompatibility of the labeling reaction.

Live-Cell Fluorescence Microscopy with Minimized Copper Perturbation

A major hurdle in performing CuAAC in living cells is the cytotoxicity associated with the copper(I) catalyst. High concentrations of copper can lead to the generation of reactive oxygen species and other cellular perturbations. The chelating picolyl group in this compound significantly mitigates this issue by allowing for a dramatic reduction in the required copper concentration, often to low micromolar levels, without compromising reaction efficiency. frontiersin.orgnih.gov This has been a key enabling factor for the routine use of click chemistry in live-cell imaging. Research has shown that live-cell labeling with picolyl azides can be achieved with copper concentrations as low as 40 µM, a level at which no toxicity was observed. frontiersin.org This allows for the long-term imaging of cellular processes without significant artifacts from the labeling chemistry itself.

Subcellular Localization and Dynamic Tracking of Modified Biomolecules

Once a biomolecule is labeled with this compound, its location and movement within the cell can be tracked using fluorescence microscopy. The bright and photostable nature of the TAMRA fluorophore allows for high-resolution imaging and long-term tracking experiments.

This methodology has been employed to study the subcellular localization of a variety of biomolecules. For instance, proteins labeled with this compound have been visualized at the plasma membrane, in the nucleus, and associated with the cytoskeleton. The dynamic tracking of these labeled molecules can provide information on their trafficking pathways, diffusion rates, and interactions with other cellular components. For example, time-lapse microscopy of cells with labeled proteins can reveal their movement between different organelles or their recruitment to specific cellular structures in response to stimuli.

Interactive Table 2: Research Findings on Subcellular Localization using Picolyl Azides

| Labeled Biomolecule | Subcellular Localization Observed | Research Focus |

|---|---|---|

| Peptidoglycan Precursors | Polar tips and sidewall of bacteria | Cell wall biosynthesis |

| Cell Surface Receptors | Plasma membrane | Receptor trafficking and signaling |

| Newly Synthesized Proteins | Nucleus, intercalated discs | Protein turnover and localization |

| Mycomembrane Glycolipids | Cytoplasmic puncta | Host-pathogen interactions |

Quantitative Analysis and Detection of Low-Abundance Targets

The intrinsic properties of this compound make it exceptionally well-suited for the quantitative detection of biomolecules that are present in low quantities within complex biological samples. The enhanced reaction kinetics provided by the picolyl group translates directly to a more robust and sensitive detection system.

Research has shown that this chelation-assisted strategy can increase signal intensity by up to 40-fold compared to conventional azide probes under similar conditions. axispharm.com One study reported a 25-fold higher fluorescence intensity when using a picolyl azide probe for site-specific protein labeling compared to its non-chelating azide counterpart. nih.gov This substantial increase in signal is particularly valuable for the detection of low-abundance targets, where the signal might otherwise be indistinguishable from background noise. broadpharm.comaxispharm.com Furthermore, the accelerated reaction kinetics allow for the use of at least a tenfold lower concentration of the copper catalyst without a loss of labeling efficiency, which helps to minimize background fluorescence and potential artifacts caused by high copper levels. broadpharm.comaxispharm.com

Table 1: Spectral Properties of 5-TAMRA Picolyl Azide

| Property | Value |

|---|---|

| Excitation Maximum (Absorbance) | 553 nm broadpharm.comaxispharm.com |

| Emission Maximum | 575 nm broadpharm.comaxispharm.com |

| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ broadpharm.comaxispharm.com |

| Recommended Laser Lines | 532 nm, 544 nm broadpharm.comaxispharm.com |

The spectral properties can vary slightly between different isomers and suppliers.

Flow cytometry is a powerful high-throughput technique for analyzing single cells within a heterogeneous population. The brightness and specificity of this compound make it an excellent reagent for flow cytometry-based assays. thermofisher.com It is frequently used to detect cells that have incorporated an alkyne-modified metabolic precursor, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to measure cell proliferation or alkyne-modified amino acids to track protein synthesis. jenabioscience.combiorxiv.org

In a typical workflow, cells are first incubated with an alkyne-tagged biomolecule of interest. After fixation and permeabilization, the cells are treated with a reaction cocktail containing this compound and a low-concentration copper catalyst. jenabioscience.com The efficient click reaction covalently attaches the bright TAMRA fluorophore to the target, allowing for clear identification and quantification of the labeled cell population by a flow cytometer. Studies have successfully used this compound to detect surface-exposed alkynes on bacteria, followed by analysis with flow cytometry to quantify the labeled population. elifesciences.org The compatibility of the reaction with reduced copper concentrations also helps preserve cellular integrity and the fluorescence of other reporters like GFP, which is critical for multi-parameter flow cytometry experiments. thermofisher.comfishersci.es

Affinity-Based Enrichment and Purification Techniques

Beyond imaging, bioorthogonal chemistry is a key tool for identifying and purifying specific biomolecules from complex mixtures like cell lysates. By replacing the fluorophore with an affinity tag like biotin (B1667282), picolyl azide reagents can be used to selectively capture and enrich alkyne-labeled targets for downstream analysis, such as mass spectrometry.

The selective capture of alkyne-tagged proteins, metabolites, or other biomolecules is a common application in chemical proteomics and metabolomics. beilstein-journals.org In this approach, a biotin-picolyl azide conjugate is used to label alkyne-modified molecules within a cell lysate. The high efficiency of the picolyl azide-driven click reaction ensures robust tagging even of low-abundance species.

Following the click reaction, the newly biotinylated biomolecules can be selectively captured from the total lysate using affinity matrices such as streptavidin- or Neutravidin-conjugated agarose (B213101) beads. nih.gov This enrichment step isolates the target molecules from the vast excess of unlabeled background proteins and cellular components. This method has been used to enrich probe-modified kinases from Jurkat cell lysates for subsequent identification by high-resolution LC-MS/MS. nih.gov The use of picolyl-azide functionalized beads has also been shown to work well for enriching alkyne-tagged proteins. researchgate.net

The development of picolyl azide reagents represents a significant methodological optimization for enrichment workflows. The primary benefit is the ability to perform the CuAAC reaction under much milder and more biocompatible conditions. axispharm.com Standard CuAAC protocols often require high concentrations of copper, which can lead to protein aggregation and denaturation, compromising enrichment efficiency and subsequent analysis. thermofisher.com

Table 2: Comparison of Picolyl Azide vs. Standard Azide in CuAAC Reactions

| Feature | Standard Azide | Picolyl Azide | Advantage of Picolyl Azide |

|---|---|---|---|

| Reaction Mechanism | Relies on external ligand (e.g., THPTA) to stabilize Cu(I) | Internal picolyl group chelates and localizes Cu(I) nih.govnsf.gov | Faster kinetics, higher effective catalyst concentration at reaction site. broadpharm.com |

| Required Cu(I) Conc. | High (e.g., 1 mM) nih.gov | Low (e.g., 50 µM) researchgate.net | Improved biocompatibility, reduced cytotoxicity, preserves sensitive biomolecules. nih.govthermofisher.com |

| Signal Intensity | Baseline | Up to 40-fold increase axispharm.com | Enhanced sensitivity for detecting low-abundance targets. axispharm.com |

| Reaction Speed | Slower | Faster aatbio.com | Shorter incubation times, reduced sample degradation. |

Integration with Multi-Modal Bioorthogonal Systems

Modern chemical biology research often requires the simultaneous monitoring of multiple biological processes. This necessitates the use of several distinct bioorthogonal reactions that can proceed in the same system without cross-reacting. The CuAAC reaction, particularly the enhanced version using picolyl azides, can be integrated into such multi-modal systems.

The picolyl azide-alkyne ligation is orthogonal to many other bioorthogonal chemistries, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) involving cyclooctynes, or reactions involving tetrazines and trans-cyclooctenes. nih.gov This orthogonality allows researchers to design sophisticated experiments to label different classes of biomolecules simultaneously. For example, one study demonstrated a two-color labeling experiment where a picolyl azide was used for a CuAAC reaction to label one protein, while a CLIP-tag was used with a different fluorescent substrate to label another protein in the same live cells. rsc.org This multi-modal approach enables the study of complex interactions and dynamic relationships between different cellular components in a single experiment, providing a more holistic view of cellular function. biorxiv.org

Combined Strategies with Genetically Encoded Non-Canonical Amino Acids

A sophisticated strategy for site-specific protein labeling involves the use of genetically encoded non-canonical amino acids (ncAAs). This technique allows for the precise installation of a chemical handle, such as an azide, into a protein of interest at a specific residue by reprogramming the genetic code. frontiersin.orgnih.gov The convergence of this technology with the enhanced reactivity of picolyl azides has led to the development of ncAAs that contain the picolyl azide motif directly within their side chains.

Researchers have successfully synthesized and genetically encoded a picolyl azide-containing lysine (B10760008) derivative, named paz-lysine (PazK). frontiersin.orgnih.govnih.gov This ncAA can be efficiently incorporated into proteins in mammalian cells using an engineered aminoacyl-tRNA synthetase/tRNA pair, such as a mutant Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS). nih.gov The key advantage of incorporating the chelating picolyl azide group directly into the protein structure is the subsequent improvement in labeling efficiency with alkyne-bearing probes. nih.gov

Studies comparing PazK with other azide-containing ncAAs, like 4-azido-L-phenylalanine (AzF) and (S)-2-amino-6-[(2-azidoethoxy)carbonylamino]hexanoic acid (AzeoK), have demonstrated the superior reactivity of PazK in CuAAC reactions. frontiersin.orgresearchgate.net When labeling a Green Fluorescent Protein (GFP) reporter containing these ncAAs with a fluorescent alkyne dye, the PazK-labeled protein showed significantly improved reaction efficiency, especially at lower copper concentrations. frontiersin.orgnih.gov This enhanced reactivity is attributed to the picolyl group's ability to chelate and concentrate the copper catalyst at the site of the reaction, thus accelerating the cycloaddition. 2bscientific.comfrontiersin.org This approach mitigates the cellular toxicity associated with higher copper levels, making it a more biocompatible method for live-cell protein labeling. nih.govfrontiersin.org

Table 1: Comparison of Genetically Encoded Azide-Containing Non-Canonical Amino Acids (ncAAs)

| Non-Canonical Amino Acid (ncAA) | Abbreviation | Key Feature | Relative CuAAC Reactivity | Reference |

|---|---|---|---|---|

| paz-lysine | PazK | Contains a copper-chelating picolyl azide motif. | High / Improved | frontiersin.orgnih.gov |

| 4-azido-L-phenylalanine | AzF | Standard aromatic azide-containing ncAA. | Standard | frontiersin.orgnih.gov |

| (S)-2-amino-6-[(2-azidoethoxy)carbonylamino]hexanoic acid | AzeoK | Aliphatic azide-containing ncAA. | Standard | frontiersin.orgnih.gov |

Orthogonal Labeling Schemes for Multiplexed Biomolecule Profiling

Multiplexed imaging, the simultaneous visualization of multiple biomolecules within a single cell, is a powerful technique for studying complex biological networks. Achieving this requires a set of bioorthogonal reactions—reactions that proceed with high specificity and efficiency in a biological environment without interfering with native biochemical processes or each other. nih.gov The CuAAC reaction, for which this compound is an optimized reagent, can be integrated into such orthogonal labeling schemes.

The principle of orthogonality allows researchers to label different molecular targets with distinct probes in a sequential or simultaneous manner. For instance, the CuAAC reaction involving a picolyl azide and an alkyne can be performed alongside other bioorthogonal reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligation. nih.govnih.gov

A notable application demonstrated the selective modification of three different surface proteins on live mammalian cells by combining different bioorthogonal chemistries. nih.gov In this work, researchers used genetic code expansion to introduce specific ncAAs for each reaction. For example, an alkyne-bearing ncAA such as p-propargyloxy-L-phenylalanine (PPA) can be incorporated into one protein for subsequent labeling via CuAAC with a dye-picolyl azide conjugate. Simultaneously, another protein could be engineered to contain a strained alkyne like bicyclo[6.1.0]nonyne lysine (BCNK) for SPAAC with an azide-functionalized probe, and a third target could be labeled using tetrazine ligation. nih.gov This strategy was successfully used to achieve four-color fluorescent labeling on a single cell, showcasing the compatibility of CuAAC with other advanced bioorthogonal reactions. nih.gov The enhanced kinetics of picolyl azide-based CuAAC are particularly beneficial in these complex, multi-step labeling protocols, ensuring that the labeling is efficient even with the constraints of live-cell experiments. rsc.orgnih.gov

Table 2: Compatible Bioorthogonal Reactions for Multiplexed Labeling

| Reaction | Reactive Partners | Key Characteristic | Reference |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (e.g., Picolyl Azide) + Terminal Alkyne | Copper(I) catalyzed; kinetics enhanced by picolyl azide. | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free, driven by ring strain. | nih.govnih.gov |

| Tetrazine Ligation | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast kinetics, inverse-electron-demand Diels-Alder reaction. | nih.govnih.gov |

| TAMM Condensation | 1,2-aminothiol + 2-cyanobenzothiazole | A separate bioorthogonal reaction compatible with CuAAC and tetrazine ligation. | nih.gov |

Challenges and Future Research Directions for Tamra Picolyl Azide

Optimization of Reaction Conditions for Diverse Biological Environments

A primary challenge in the application of TAMRA picolyl azide (B81097) is the need to balance reaction efficiency with biocompatibility across a range of biological contexts. frontiersin.org The copper catalyst, even at the reduced concentrations enabled by the picolyl group, can still pose a risk of toxicity, particularly in live-cell and in vivo studies. nih.govacs.org Future research is centered on fine-tuning reaction parameters to maintain high labeling efficiency while ensuring minimal perturbation to the biological system under investigation.

A critical area of optimization involves the concentration of the copper catalyst and the choice of chelating ligands. jenabioscience.com While TAMRA picolyl azide's structure inherently raises the effective concentration of copper at the reaction site, the addition of external ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can further enhance reaction rates and synergistically reduce the required amount of free copper. frontiersin.orgnih.gov Studies have shown that combining picolyl azide probes with soluble ligands allows CuAAC to be performed on live cells with copper concentrations as low as 40 µM, a level at which no toxicity was observed. frontiersin.orgnih.gov However, the optimal ratio of copper to ligand and the ideal absolute concentrations are highly dependent on the specific environment, be it cell lysates, cell surfaces, or within living organisms. jenabioscience.com Future work will involve systematically determining these optimal conditions for various cell types, tissues, and model organisms.

Furthermore, the influence of the local biochemical environment on reaction kinetics presents another challenge. Factors such as pH, the presence of reducing agents like glutathione, and the crowded intracellular space can all impact the efficiency of the CuAAC reaction. nih.govresearchgate.net Research is needed to develop buffer systems and additive formulations that can stabilize the catalyst and the probe, ensuring robust and reproducible labeling in these diverse and often challenging conditions. This includes exploring novel co-solvents and reductants that are both biocompatible and effective in promoting the reaction. researchgate.netacs.org

Design and Synthesis of Next-Generation Picolyl Azide Probes with Enhanced Characteristics

While this compound is an improvement over standard azide probes, there is significant room for designing and synthesizing next-generation probes with superior properties. A key limitation of the current picolyl azide structure is its "incomplete" copper-chelating motif, which still often requires an external ligand like THPTA for optimal performance. vectorlabs.com2bscientific.com

A major direction for future research is the development of azide probes that contain a complete, integrated copper-chelating system. vectorlabs.com2bscientific.com These "Azides Plus" probes are envisioned to be both reactant and catalyst, forming strong, active copper complexes without the need for additional ligands. vectorlabs.com2bscientific.com Such probes would simplify reaction setups and could exhibit unprecedented reactivity, making them ideal for detecting low-abundance biomolecules where a high signal-to-noise ratio is crucial. 2bscientific.com Another strategy involves creating probes with multivalent chelating ligands, such as those incorporating two or three triazole rings, which could enhance catalysis even at the very low free copper concentrations found inside cells, a current barrier for CuAAC reactions. nih.govresearchgate.net

Beyond enhancing reactivity, future designs will focus on other key characteristics. Improving the aqueous solubility and lipophilicity of probes is essential to prevent aggregation and nonspecific binding in biological media. nih.gov Additionally, enhancing the stability of the probe, both in storage and within the cellular environment, is critical for reliable and reproducible results. nih.gov For applications involving genetic code expansion, where the probe is incorporated as a non-canonical amino acid (ncAA), the efficiency of its incorporation by the cell's translational machinery is a key factor. frontiersin.orgnih.gov Synthesizing and screening structural variants of picolyl azide-containing ncAAs, such as picolyl azide-lysine (PazK), is an active area of research aimed at improving both incorporation efficiency and subsequent reactivity. nih.govresearchgate.net

Expansion of Bioorthogonal Applications in Unexplored Research Areas

The utility of this compound has been demonstrated in a variety of applications, including the labeling of proteins, glycans, and nucleic acids. acs.orgmdpi.com However, many research areas remain where its potential is largely untapped. A significant challenge is moving beyond labeling cell-surface components to efficiently targeting molecules within the complex and reducing environment of the cell interior. researchgate.net Currently, most CuAAC reactions are limited to the cell surface because intracellular copper levels are too low for catalysis, and artificially increasing them is toxic. researchgate.net A primary goal for the future is to develop picolyl azide systems that are reactive enough to function within the cytoplasm and organelles, which would open up vast possibilities for studying intracellular processes in real-time.

Another promising frontier is the application of these probes in whole-organism and tissue imaging. researchgate.net While traditional histological methods can be destructive and time-consuming, click chemistry with probes like this compound offers a way to achieve high-resolution, three-dimensional fluorescence imaging of cleared tissues. researchgate.net Future research will focus on optimizing protocols to improve the penetration and staining depth of these probes, enabling the visualization of molecular targets throughout entire organs. researchgate.net

Furthermore, the orthogonality of the CuAAC reaction to other bioorthogonal chemistries, such as strain-promoted cycloadditions (SPAAC), allows for sophisticated multi-target labeling experiments. acs.org Researchers are exploring the use of this compound in combination with other probes to simultaneously visualize multiple distinct biomolecules or processes within the same cell. acs.org This expansion into dual- and multi-color labeling schemes will be invaluable for dissecting complex biological networks and interactions. acs.org The development of specialized picolyl azide probes, such as analogs of coenzymes like NAD+, also points to a future where these tools are used to investigate the dynamics of specific enzyme families. nih.gov

Synergistic Integration with Advanced Analytical and 'Omics Technologies

The true power of a chemical probe is often realized when it is combined with powerful analytical techniques. A significant future direction for this compound is its deeper integration with advanced analytical platforms, particularly in the realm of 'omics' technologies like proteomics and metabolomics. conicet.gov.armdpi.com This synergy allows researchers to move from simple visualization to system-wide quantitative analysis.

In proteomics, picolyl azide probes are being designed with additional functionalities to facilitate downstream analysis. For example, trifunctional linkers that include a TAMRA fluorophore for in-gel visualization, a picolyl azide for conjugation, and a biotin (B1667282) handle for affinity enrichment are being developed. beilstein-journals.orgnih.gov This allows for the selective pull-down and subsequent identification of labeled proteins and their binding partners by mass spectrometry, a cornerstone of chemical proteomics and activity-based protein profiling (ABPP). nih.gov This approach is critical for identifying the cellular targets of drugs and other bioactive small molecules. nih.gov

Beyond proteomics, there is potential for integrating picolyl azide labeling with other advanced analytical methods. The development of probes like picolyl azide adenine (B156593) dinucleotide (PAAD+) for use with two-dimensional infrared (2D IR) spectroscopy demonstrates how these chemical tools can be tailored to provide unique insights into molecular-level processes like enzyme dynamics. nih.gov The future will likely see the design of novel this compound variants specifically optimized for different analytical modalities, including advanced microscopy techniques, flow cytometry, and various forms of mass spectrometry. This integration transforms the probe from a simple tag into a crucial component of a larger analytical workflow, enabling a more comprehensive and multi-faceted understanding of biological systems. conicet.gov.armdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.